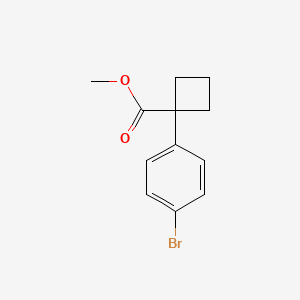

METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYFYTYZRWWHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695142 | |

| Record name | Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236357-65-5 | |

| Record name | Methyl 1-(4-bromophenyl)cyclobutanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236357-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE

CAS Number: 1236357-65-5

Introduction

METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE is a halogenated aromatic compound featuring a distinctive cyclobutane ring. This structure makes it a valuable building block in medicinal chemistry and materials science. The presence of the bromophenyl group and the methyl ester functionality offers multiple reaction sites for further chemical modifications, allowing for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₂H₁₃BrO₂.[1] Its structure combines a polar methyl ester group with a nonpolar bromophenyl-substituted cyclobutane ring, resulting in good solubility in common organic solvents and limited solubility in water.[1] The bromine atom imparts increased molecular weight and density and influences the compound's electronic properties and reactivity.[1]

| Property | Value | Source |

| CAS Number | 1236357-65-5 | CymitQuimica[1] |

| Molecular Formula | C₁₂H₁₃BrO₂ | CymitQuimica[1] |

| Molecular Weight | 269.13 g/mol | CymitQuimica[1] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[1] |

| Synonyms | Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate, Cyclobutanecarboxylic acid, 1-(4-bromophenyl)-, methyl ester | CymitQuimica[1] |

Synthesis Protocol

Part 1: Synthesis of 1-(4-bromophenyl)cyclobutanecarboxylic acid

This precursor can be synthesized via a nucleophilic substitution reaction followed by hydrolysis. A plausible method is the reaction of 4-bromophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the resulting nitrile.

Step-by-step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydride (NaH) to anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Cool the suspension to 0 °C and slowly add a solution of 4-bromophenylacetonitrile in anhydrous THF. Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

-

Cyclization: Add 1,3-dibromopropane to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: After completion of the cyclization, cool the reaction mixture and carefully quench with water. Add a strong base, such as potassium hydroxide, and heat to reflux to hydrolyze the nitrile to a carboxylic acid.[2]

-

Workup and Purification: Cool the mixture, acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system like petroleum ether to yield pure 1-(4-bromophenyl)cyclobutanecarboxylic acid.[2]

Part 2: Esterification to this compound

The final product is obtained through a Fischer esterification of the carboxylic acid precursor.

Step-by-step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutanecarboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Proposed two-part synthesis workflow for this compound.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the bromophenyl group, the methylene protons of the cyclobutane ring, and the methyl protons of the ester group. The aromatic protons would likely appear as two doublets in the range of δ 7.0-7.6 ppm. The cyclobutane protons would exhibit complex multiplets, and the methyl ester protons would be a sharp singlet around δ 3.7 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon of the cyclobutane ring attached to the phenyl group, the methylene carbons of the cyclobutane ring, the carbons of the bromophenyl ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group. It would also show C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis. The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups such as amides or alcohols. The bromine atom on the phenyl ring is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.

This reactivity makes the compound a valuable building block for the synthesis of novel organic molecules with potential applications in:

-

Drug Discovery: The cyclobutane motif is of increasing interest in medicinal chemistry as it can act as a bioisostere for other cyclic and acyclic structures, potentially improving metabolic stability and pharmacokinetic properties. The bromophenyl group can be a key pharmacophore or a handle for further derivatization to explore structure-activity relationships.

-

Agrochemicals: The structural features of this compound are also relevant to the design of new pesticides and herbicides.[1]

-

Materials Science: Aryl-substituted cyclobutane derivatives can be used as monomers or building blocks for the synthesis of novel polymers and liquid crystals with unique optical and electronic properties.

Caption: Reactivity and potential application pathways for this compound.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique structure, combining a cyclobutane ring with a functionalized aromatic system, provides a platform for the synthesis of a wide array of novel compounds. While detailed experimental data for this specific molecule is limited in the public domain, its synthesis and reactivity can be reliably predicted from established chemical principles. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

Introduction

METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE is a substituted cyclobutane derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the cyclobutane scaffold offers a unique structural motif to explore chemical space, often leading to compounds with improved pharmacological properties compared to their more flexible or planar counterparts. The presence of the bromophenyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |

| Molecular Weight | 269.13 g/mol | [1] |

| CAS Number | 1236357-65-5 | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

| Predicted LogP | 3.2 | Inferred from similar compounds |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available starting materials. A plausible and efficient synthetic route involves the formation of the key intermediate, 1-(4-bromophenyl)cyclobutanecarboxylic acid, followed by esterification.

Part 1: Synthesis of 1-(4-bromophenyl)cyclobutanecarbonitrile

The initial step involves the nucleophilic substitution of 1,3-dibromopropane with (4-bromophenyl)acetonitrile. This reaction constructs the cyclobutane ring.

References

An In-depth Technical Guide to METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE: Synthesis, Structural Elucidation, and Analysis

This technical guide provides a comprehensive overview of methyl 1-(4-bromophenyl)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis and structural characterization. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 1-Arylcyclobutanecarboxylate Moiety

The 1-arylcyclobutanecarboxylate scaffold is a privileged motif in modern drug discovery. The rigid, three-dimensional nature of the cyclobutane ring allows for precise spatial orientation of substituents, enabling fine-tuning of interactions with biological targets. The 4-bromophenyl group, in particular, serves a dual purpose: it acts as a versatile synthetic handle for further functionalization via cross-coupling reactions and can enhance biological activity through halogen bonding or by occupying hydrophobic pockets in target proteins.[1][2]

This guide will focus on the synthesis and detailed structural analysis of this compound, providing a robust foundation for its application in research and development.

Synthesis of this compound

The synthesis of the target ester is most efficiently achieved through a two-step process: first, the construction of the 1-(4-bromophenyl)cyclobutanecarboxylic acid precursor, followed by a classic Fischer esterification. This approach ensures high yields and straightforward purification.

Synthesis of the Carboxylic Acid Precursor

The key precursor, 1-(4-bromophenyl)cyclobutanecarboxylic acid, can be synthesized from commercially available starting materials. A reliable method involves the alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the resulting nitrile.[3][4][5][6][7]

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) and anhydrous dimethylformamide (DMF).

-

Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Dissolve 4-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension via the dropping funnel. Stir the resulting mixture at room temperature for 1 hour.

-

Cyclization: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to 80 °C and stir for 12 hours.

-

Work-up and Extraction: Cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-bromophenyl)cyclobutanecarbonitrile.

-

Hydrolysis: To the crude nitrile, add a mixture of concentrated sulfuric acid and water (1:1 v/v). Heat the mixture to reflux (approximately 120 °C) for 6 hours.

-

Isolation of the Acid: Cool the reaction mixture and pour it onto ice. The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 1-(4-bromophenyl)cyclobutanecarboxylic acid.

Fischer Esterification to the Methyl Ester

The final step is the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification, a well-established and reliable method.[8][9][10]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 equivalent) in an excess of methanol (at least 10-20 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl ester. Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | d | 2H | Ar-H (ortho to Br) |

| ~ 7.25 | d | 2H | Ar-H (meta to Br) |

| 3.65 | s | 3H | -OCH ₃ |

| ~ 2.80 - 2.70 | m | 2H | Cyclobutane-H |

| ~ 2.45 - 2.35 | m | 2H | Cyclobutane-H |

| ~ 2.00 - 1.90 | m | 2H | Cyclobutane-H |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C =O (ester) |

| ~ 142 | Ar-C (quaternary, attached to cyclobutane) |

| ~ 132 | Ar-C H |

| ~ 129 | Ar-C H |

| ~ 121 | Ar-C -Br |

| ~ 52 | -OC H₃ |

| ~ 48 | C (Ar)(CO₂Me) (quaternary cyclobutane) |

| ~ 32 | Cyclobutane-C H₂ |

| ~ 16 | Cyclobutane-C H₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~ 1730 | Strong | C=O stretching (ester) |

| ~ 1600, 1480 | Medium-Strong | C=C stretching (aromatic) |

| ~ 1250-1100 | Strong | C-O stretching (ester) |

| ~ 1070 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data

| m/z | Interpretation |

| 268/270 | Molecular ion peak ([M]⁺), showing the characteristic isotopic pattern for one bromine atom. |

| 209/211 | Loss of the methoxycarbonyl radical (-•CO₂CH₃) |

| 183/185 | Loss of the cyclobutane ring |

| 155/157 | Bromophenyl cation |

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide has outlined a reliable and reproducible synthetic route to this compound and provided a detailed analysis of its expected spectroscopic data for structural confirmation. The methodologies and data presented herein are intended to empower researchers to confidently synthesize and utilize this valuable chemical building block in their research and development endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 4-Bromophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. modychem.co [modychem.co]

- 5. 4-Bromophenylacetonitrile 98 16532-79-9 [sigmaaldrich.com]

- 6. 485828-58-8|1-(4-Bromophenyl)cyclobutanecarbonitrile|BLD Pharm [bldpharm.com]

- 7. 1-(4-Bromophenyl)cyclobutanecarbonitrile Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE

This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of Methyl 1-(4-bromophenyl)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a deep dive into the chemical principles and practical considerations that underpin this synthesis.

Strategic Overview: A Two-Step Approach

The synthesis of the target molecule, this compound, is most effectively achieved through a two-step synthetic sequence. This strategy is predicated on the initial formation of a key intermediate, 1-(4-bromophenyl)cyclobutanecarboxylic acid, followed by its esterification. This approach allows for the purification of the intermediate carboxylic acid, ensuring a high-purity final product.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

This guide will now delve into the detailed experimental protocols for each of these critical steps.

Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanecarboxylic Acid

The cornerstone of this synthesis is the construction of the cyclobutane ring. This is accomplished through a phase-transfer catalyzed (PTC) alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid.

Phase-Transfer Catalyzed Cycloalkylation

Phase-transfer catalysis is a powerful technique for reacting reagents in immiscible phases.[1] In this step, the deprotonated 4-bromophenylacetonitrile (the organic phase) reacts with 1,3-dibromopropane (also in the organic phase) in the presence of a phase-transfer catalyst, which facilitates the transport of the hydroxide base from the aqueous phase to the organic phase.

Caption: Mechanism of the phase-transfer catalyzed cycloalkylation.

Experimental Protocol:

| Reagent | CAS No. | MW | Amount | Molar Eq. |

| 4-Bromophenylacetonitrile | 16532-79-9 | 196.04 | 19.6 g | 1.0 |

| 1,3-Dibromopropane | 109-64-8 | 201.89 | 22.2 g (11.0 mL) | 1.1 |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 40.0 g | 10.0 |

| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 3.22 g | 0.1 |

| Toluene | 108-88-3 | 92.14 | 200 mL | - |

| Water | 7732-18-5 | 18.02 | 200 mL | - |

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-bromophenylacetonitrile, 1,3-dibromopropane, tetrabutylammonium bromide, and toluene.

-

In a separate beaker, prepare a 50% (w/v) solution of sodium hydroxide in water. Caution: This is a highly exothermic process. Add the sodium hydroxide pellets to the water slowly with cooling in an ice bath.

-

With vigorous stirring, add the sodium hydroxide solution to the reaction flask.

-

Heat the mixture to 70-80 °C and maintain this temperature with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and wash it with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)cyclobutanenitrile. This intermediate is often used in the next step without further purification.

Hydrolysis of the Nitrile

The nitrile intermediate is hydrolyzed to the carboxylic acid under acidic conditions.[2][3]

Experimental Protocol:

| Reagent | CAS No. | MW | Amount |

| Crude 1-(4-bromophenyl)cyclobutanenitrile | - | 236.11 | ~23.6 g |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 100 mL |

| Water | 7732-18-5 | 18.02 | 100 mL |

Procedure:

-

To the crude 1-(4-bromophenyl)cyclobutanenitrile in a 500 mL round-bottom flask, add a mixture of concentrated sulfuric acid and water (1:1 v/v). Caution: Add the acid to the water slowly with cooling.

-

Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. The reaction mixture will become homogeneous.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (500 g) with stirring.

-

The white precipitate of 1-(4-bromophenyl)cyclobutanecarboxylic acid will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 1-(4-bromophenyl)cyclobutanecarboxylic acid.

-

Dry the purified product in a vacuum oven.

Step 2: Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid to its methyl ester via a Fischer esterification.[4][5][6][7] This is an acid-catalyzed equilibrium reaction, and the equilibrium is driven towards the product by using a large excess of methanol.

Caption: Workflow for the Fischer esterification step.

Experimental Protocol:

| Reagent | CAS No. | MW | Amount | Molar Eq. |

| 1-(4-Bromophenyl)cyclobutanecarboxylic acid | 255.11 | 25.5 g | 1.0 | |

| Methanol | 67-56-1 | 32.04 | 250 mL | Excess |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 2.5 mL | Catalytic |

Procedure:

-

To a 500 mL round-bottom flask, add 1-(4-bromophenyl)cyclobutanecarboxylic acid and methanol.

-

Slowly add concentrated sulfuric acid to the stirred solution.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the ester).

-

GC-MS: To determine the purity and confirm the molecular weight.

-

Melting Point: For solid intermediates and final products.

Safety and Handling

It is imperative that this synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Bromophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[1][8][9][10] Causes skin and eye irritation.[8]

-

1,3-Dibromopropane: Flammable liquid and vapor.[11][12][13][14] Causes eye, skin, and respiratory tract irritation.[11][12][13][14]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[15][16]

-

Tetrabutylammonium Bromide: May cause eye, skin, and respiratory tract irritation.

-

Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

-

Methyl Iodide (if used as an alternative methylating agent): Toxic if swallowed, in contact with skin, or if inhaled.[17][18][19][20] Suspected of causing cancer.[17][20][21]

Potential Side Reactions and Optimization

-

Dialkylation: In the first step, dialkylation of 4-bromophenylacetonitrile can occur. Using a slight excess of 1,3-dibromopropane and controlling the reaction temperature can minimize this.

-

Incomplete Hydrolysis: Ensure sufficient reaction time and temperature during the hydrolysis step to drive the reaction to completion.

-

Esterification Equilibrium: To maximize the yield of the ester, ensure the removal of water or use a large excess of methanol as described in the protocol.

References

- 1. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. orgosolver.com [orgosolver.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Bromophenylacetonitrile 98 16532-79-9 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. 1,3-Dibromopropane - Safety Data Sheet [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. samratpharmachem.com [samratpharmachem.com]

- 19. calibrechem.com [calibrechem.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. epa.gov [epa.gov]

Spectroscopic Characterization of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 1-(4-bromophenyl)cyclobutanecarboxylate, a compound of interest in synthetic chemistry and drug discovery. The structural elucidation of this molecule is paramount for ensuring its purity, confirming its identity, and understanding its chemical behavior. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic signatures.

Introduction: The Structural Significance

This compound (CAS No. 1236357-65-5) is a substituted cyclobutane derivative.[1] The presence of a chiral center at the C1 position of the cyclobutane ring, the aromatic 4-bromophenyl group, and the methyl ester functionality all contribute to a unique spectroscopic fingerprint. Accurate interpretation of this data is crucial for researchers working with this and related molecular scaffolds. This guide will detail the expected spectral data and provide the logic behind the interpretation, grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, cyclobutane, and methyl ester protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.30 | Doublet | 2H | Ar-H (meta to Br) |

| ~3.65 | Singlet | 3H | -OCH₃ |

| ~2.80 - 2.60 | Multiplet | 2H | Cyclobutane-H (α to Ar) |

| ~2.40 - 2.20 | Multiplet | 2H | Cyclobutane-H (α to COOR) |

| ~2.00 - 1.80 | Multiplet | 2H | Cyclobutane-H (β) |

Causality of Signal Assignment:

-

Aromatic Protons: The 4-bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing bromine atom are expected to be deshielded and appear at a lower field (~7.50 ppm) compared to the protons meta to the bromine (~7.30 ppm). This is consistent with data for similar compounds like methyl 4-bromobenzoate.[2]

-

Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are chemically equivalent and will appear as a sharp singlet, typically around 3.6-3.8 ppm, due to the deshielding effect of the adjacent oxygen atom.

-

Cyclobutane Protons: The cyclobutane ring protons will present as complex multiplets due to restricted bond rotation and complex spin-spin coupling. The protons on the carbons alpha to the aromatic ring and the ester group will be more deshielded than the beta protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Ester) |

| ~142 | Ar-C (quaternary, attached to cyclobutane) |

| ~132 | Ar-CH (meta to Br) |

| ~130 | Ar-CH (ortho to Br) |

| ~122 | Ar-C (quaternary, attached to Br) |

| ~52 | -OCH₃ |

| ~48 | C (quaternary, cyclobutane) |

| ~35 | CH₂ (cyclobutane) |

| ~18 | CH₂ (cyclobutane) |

Causality of Signal Assignment:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 175 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the region of 120-145 ppm. The carbon attached to the bromine will be shielded relative to the others, while the quaternary carbon attached to the cyclobutane ring will also be identifiable. The chemical shifts are analogous to those observed for methyl 4-bromobenzoate.[3]

-

Methyl Ester Carbon: The carbon of the methyl group will be found at approximately 52 ppm.

-

Cyclobutane Carbons: The quaternary carbon of the cyclobutane ring will be deshielded compared to the methylene carbons. The CH₂ groups of the cyclobutane ring will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure. For this compound (Molecular Formula: C₁₂H₁₃BrO₂), the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in characteristic isotopic patterns for the molecular ion and bromine-containing fragments.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z = 268 and 270, corresponding to [C₁₂H₁₃⁷⁹BrO₂]⁺ and [C₁₂H₁₃⁸¹BrO₂]⁺.

-

Key Fragments:

-

[M - OCH₃]⁺: Loss of the methoxy group (m/z = 237/239).

-

[M - COOCH₃]⁺: Loss of the carbomethoxy group (m/z = 209/211).

-

[C₇H₄Br]⁺: Bromotropylium ion (m/z = 155/157).

-

[C₆H₄Br]⁺: Bromophenyl cation (m/z = 155/157).

-

[C₄H₇]⁺: Cyclobutyl cation (m/z = 55).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (Cyclobutane, -OCH₃) |

| ~1730 | C=O stretch | Ester |

| ~1600, ~1485 | C=C stretch | Aromatic Ring |

| ~1250, ~1100 | C-O stretch | Ester |

| ~820 | C-H bend | para-substituted Aromatic |

| ~550 | C-Br stretch | Aryl Bromide |

Causality of Band Assignment:

-

C=O Stretch: The most intense and characteristic peak will be the ester carbonyl stretch, appearing around 1730 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretches from the cyclobutane and methyl groups will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The aromatic ring will show characteristic absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: The C-O single bond stretches of the ester group will be visible in the fingerprint region, typically as two bands.

-

Aromatic C-H Bend: The out-of-plane C-H bending vibration for a para-substituted aromatic ring is a strong indicator and is expected around 820 cm⁻¹.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI) Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions using an electron multiplier or similar detector.

-

Data Acquisition: Record the abundance of each ion at its respective m/z value to generate the mass spectrum.

Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The expected spectral data, as detailed in this guide, serve as a valuable reference for researchers to confirm the synthesis and purity of this compound, enabling its confident use in further scientific endeavors.

References

An In-depth Technical Guide to the NMR Analysis of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed ¹H and ¹³C NMR spectral interpretation. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, grounded in the principles of organic spectroscopy.

Introduction: The Structural Significance of an Aryl-Substituted Cyclobutane

This compound is a molecule of interest in synthetic and medicinal chemistry. Its structure, featuring a cyclobutane ring directly attached to a brominated aromatic system and a methyl ester, presents a unique set of spectroscopic characteristics. The rigid, four-membered ring and the electron-withdrawing and anisotropic effects of the 4-bromophenyl group create a distinct magnetic environment for each nucleus, which can be precisely mapped using NMR spectroscopy. Understanding these spectral features is paramount for confirming the molecule's identity, assessing its purity, and predicting its chemical behavior.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects, ring strain, and magnetic anisotropy, and are supported by data from structurally analogous compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 7.45 | Doublet (d) | 2H | H-2', H-6' (Aromatic) | Protons ortho to the bromine atom are deshielded. The para-substitution pattern results in a characteristic doublet. |

| ~ 7.35 | Doublet (d) | 2H | H-3', H-5' (Aromatic) | Protons meta to the bromine atom and ortho to the cyclobutyl group. They appear as a doublet due to coupling with H-2' and H-6'. |

| ~ 3.65 | Singlet (s) | 3H | -OCH₃ (Methyl Ester) | The methyl protons of the ester group are in a relatively shielded environment and appear as a sharp singlet. |

| ~ 2.60 - 2.75 | Multiplet (m) | 2H | H-2α, H-4α (Cyclobutane) | These protons are on the same face of the cyclobutane ring as the aromatic group and are deshielded by its anisotropic effect. |

| ~ 2.10 - 2.25 | Multiplet (m) | 2H | H-2β, H-4β (Cyclobutane) | These protons are on the opposite face of the cyclobutane ring from the aromatic group and are relatively more shielded. |

| ~ 1.90 - 2.05 | Multiplet (m) | 2H | H-3 (Cyclobutane) | The protons at the 3-position of the cyclobutane ring are furthest from the deshielding substituents and appear at a chemical shift closer to that of unsubstituted cyclobutane (around 1.96 ppm).[1][2] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 175.0 | C=O (Ester Carbonyl) | The carbonyl carbon of the ester group is highly deshielded. |

| ~ 142.0 | C-1' (Aromatic) | The ipso-carbon attached to the cyclobutyl group. |

| ~ 131.5 | C-3', C-5' (Aromatic) | Aromatic carbons ortho to the carbon bearing the cyclobutyl group. |

| ~ 129.0 | C-2', C-6' (Aromatic) | Aromatic carbons meta to the carbon bearing the cyclobutyl group and ortho to the bromine. |

| ~ 121.0 | C-4' (Aromatic) | The carbon atom directly bonded to the bromine atom is shielded by the halogen. |

| ~ 52.5 | -OCH₃ (Methyl Ester) | The carbon of the methyl group of the ester. |

| ~ 48.0 | C-1 (Quaternary Cyclobutane) | The quaternary carbon of the cyclobutane ring, deshielded by the attached aromatic ring and ester group. |

| ~ 35.0 | C-2, C-4 (Cyclobutane) | The methylene carbons adjacent to the quaternary center. |

| ~ 18.0 | C-3 (Cyclobutane) | The methylene carbon at the 3-position of the cyclobutane ring. |

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

-

Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the multiplets of the cyclobutane protons.

-

¹H NMR Parameters :

-

Pulse Sequence : A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

2D NMR Experiments : To unambiguously assign the proton and carbon signals, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks, particularly within the cyclobutane and aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for the structural elucidation of this compound using NMR.

Key Structural Features and their NMR Signatures

The molecular structure of this compound gives rise to several key features in its NMR spectra.

Caption: Correlation of molecular fragments with their expected NMR spectral signatures.

Conclusion

The comprehensive NMR analysis of this compound, even through predictive means, provides a robust framework for its structural characterization. The distinct chemical environments of the aromatic, cyclobutane, and methyl ester moieties give rise to a unique and interpretable set of NMR signals. By employing a combination of 1D and 2D NMR techniques, researchers can confidently verify the synthesis of this compound and assess its purity. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of novel organic molecules, underscoring the power of NMR spectroscopy in modern chemical research.

References

METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural characterization of novel chemical entities is paramount. This compound is a compound of interest, often serving as a structural motif or intermediate in the synthesis of pharmacologically active molecules. Its unique assembly, featuring a halogenated aromatic ring, a strained cyclobutane moiety, and a methyl ester, presents a distinct challenge and opportunity for mass spectrometric analysis. This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, offering researchers and drug development professionals a framework for its identification and structural elucidation. We will delve into the rationale behind selecting specific ionization techniques, predict fragmentation pathways based on first principles, and provide actionable, field-tested protocols for analysis.

Molecular Structure and Isotopic Considerations

A foundational understanding of the molecule's composition is critical before any mass spectrometric analysis. The structure of this compound contains several key features that will dictate its fragmentation behavior.

-

Molecular Formula: C₁₂H₁₃BrO₂

-

Monoisotopic Mass: 268.01 Da (for ⁷⁹Br) and 270.01 Da (for ⁸¹Br)

-

Average Molecular Weight: 269.14 g/mol

A crucial characteristic of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive isotopic signature for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass-to-charge units (m/z). This signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.

| Property | Value |

| Molecular Formula | C₁₂H₁₃BrO₂ |

| Monoisotopic Mass (⁷⁹Br) | 268.01 Da |

| Monoisotopic Mass (⁸¹Br) | 270.01 Da |

| Key Structural Features | 4-bromophenyl group, quaternary cyclobutane, methyl ester |

Selection of Ionization Technique: A Strategic Choice

The choice of ionization technique is the most critical experimental decision, as it governs the type of information obtained. The two most relevant techniques for a small molecule like this are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Approach for Structural Detail

Typically coupled with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[1] This high energy input induces extensive and reproducible fragmentation, creating a detailed fingerprint of the molecule.[2]

-

Expertise: While EI provides rich structural data, the high energy can often lead to the complete fragmentation of the initial molecular ion, making its peak weak or entirely absent in the spectrum.[1] This can complicate the determination of the molecular weight. For this compound, the stability of the aromatic ring offers a good chance of observing the molecular ion, but its intensity may be low.

-

Trustworthiness: The fragmentation patterns in EI are highly reproducible and are the basis for large spectral libraries (e.g., NIST, Wiley). This allows for high-confidence matching and identification if a reference spectrum exists.

Electrospray Ionization (ESI): The Soft Approach for Molecular Weight Confirmation

ESI is a "soft" ionization technique, ideal for analyzing polar and thermally labile compounds, often coupled with Liquid Chromatography (LC-MS).[3] It generates ions with minimal internal energy, typically protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.[4]

-

Expertise: The primary advantage of ESI is that it almost always reveals the molecular weight of the analyte through a strong pseudo-molecular ion peak.[3] However, a standard ESI mass spectrum provides little to no structural information because fragmentation is minimal.[4] To elicit structural details, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).

-

Trustworthiness: ESI is highly reliable for determining the molecular mass of a compound. The formation of various adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) can be used as a self-validating system; the mass differences between these peaks correspond exactly to the differences in the adduct ions (e.g., ~22 Da between [M+H]⁺ and [M+Na]⁺), confirming the molecular weight.[4]

Predicted Fragmentation Pathways

Understanding the likely cleavage points within the molecule is key to interpreting the mass spectrum. The fragmentation is not random but is driven by the stability of the resulting ions and neutral losses.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the fragmentation of this compound will be initiated by the removal of an electron to form the molecular ion [C₁₂H₁₃BrO₂]⁺˙ at m/z 268/270. Subsequent fragmentation will likely proceed through several competing pathways.

Caption: Predicted EI-MS fragmentation pathways for the target molecule.

-

Alpha-Cleavage at the Ester: The most common fragmentation for esters is the cleavage of the bond alpha to the carbonyl group.[5]

-

Loss of the methoxy radical (•OCH₃): This is a highly favorable pathway, leading to the formation of a stable acylium ion. This fragment at m/z 237/239 is often a prominent peak.

-

Loss of the carbomethoxy radical (•COOCH₃): Cleavage of the bond between the cyclobutane ring and the carbonyl group results in a fragment at m/z 209/211 . This corresponds to the 1-(4-bromophenyl)cyclobutane cation.

-

-

Fragmentation of the Cyclobutane Ring: Strained rings like cyclobutane are prone to ring-opening reactions upon ionization.[6][7]

-

Symmetrical Cleavage: The cyclobutane ring can cleave to lose neutral molecules like ethylene (C₂H₄).[8] Following the loss of the •COOCH₃ radical, the resulting cation at m/z 209/211 can further fragment by losing ethylene, leading to a peak at m/z 181/183 .

-

-

Fragmentation of the Aromatic Ring:

-

Formation of the Bromophenyl Cation: The fragment at m/z 209/211 can lose the cyclobutane moiety (as C₄H₆), yielding the bromophenyl cation at m/z 155/157 .

-

Loss of Bromine: The bromophenyl cation (m/z 155/157) can lose a bromine radical (Br•) to form a phenyl cation at m/z 77 . However, a more common fragmentation from aromatic systems is the formation of the tropylium ion. The fragment at m/z 155/157 may rearrange and lose HBr to give a peak at m/z 76 .

-

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

In ESI, the molecule will first be protonated, likely on the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 269/271. When this ion is subjected to Collision-Induced Dissociation (CID), it will fragment.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

-

Loss of a Neutral Molecule: Fragmentation of even-electron ions like [M+H]⁺ typically proceeds via the loss of stable, neutral molecules.

-

Loss of Methanol (CH₃OH): A very common pathway for protonated methyl esters is the neutral loss of methanol, resulting in the same stable acylium ion seen in EI-MS. This will produce a major fragment ion at m/z 237/239 .

-

Loss of Cyclobutene (C₄H₆): The protonated molecule could also fragment by losing the cyclobutane ring as neutral cyclobutene, leading to a fragment corresponding to protonated 4-bromobenzoic acid methyl ester at m/z 215/217 .

-

Experimental Protocols

The following protocols provide a robust starting point for the analysis of this compound. Instrument parameters should be optimized for sensitivity and resolution.

Protocol 1: GC-EI-MS Analysis

This method is designed to generate a detailed fragmentation pattern for structural confirmation and library searching.

Caption: Workflow for GC-EI-MS analysis.

1. Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane.

-

Vortex thoroughly to ensure complete dissolution.

-

Transfer the solution to a 2 mL autosampler vial with a screw cap and septum.

2. GC-MS Instrument Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50–400.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for confirming the molecular weight and obtaining targeted structural information through fragmentation of the parent ion.

1. Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]

-

Transfer to an appropriate LC autosampler vial.

2. LC-MS/MS Instrument Parameters:

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start at 5% B, hold for 0.5 min.

-

Ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and re-equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

MS System: Sciex Triple Quad 6500+ or Thermo Orbitrap or equivalent.

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: +3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MS1 Scan: Full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion at m/z 269/271.

-

MS2 (Product Ion Scan): Isolate the precursor ion at m/z 269 (or 271) and apply collision energy (e.g., 10-40 eV) to generate fragment ions.

Data Interpretation: Assembling the Puzzle

The final step is to synthesize the data from the chosen method into a confident structural assignment.

Key Signatures to Look For:

| m/z (EI-MS) | m/z (ESI-MS/MS) | Proposed Fragment Structure/Origin |

| 268/270 | 269/271 | Molecular Ion [M]⁺˙ / Protonated Molecule [M+H]⁺ |

| 237/239 | 237/239 | [M - •OCH₃]⁺ or [M+H - CH₃OH]⁺ (Acylium Ion) - Likely Base Peak |

| 209/211 | - | [M - •COOCH₃]⁺ (1-(4-bromophenyl)cyclobutane cation) |

| 181/183 | - | [M - •COOCH₃ - C₂H₄]⁺ |

| 155/157 | 155/157 | [C₆H₄Br]⁺ (Bromophenyl cation) |

-

Confirm the Molecular Ion: In either EI or ESI, the first step is to locate the characteristic 1:1 doublet peak separated by 2 m/z units. In ESI, this will be at m/z 269 and 271. Its presence confirms the molecular weight and the presence of one bromine atom.

-

Identify the Base Peak: In EI-MS, the base peak (most intense peak) is often the most stable fragment. For this molecule, the acylium ion at m/z 237/239 is the most likely candidate.

-

Match Key Fragments: Systematically identify the major peaks in the spectrum and match them to the predicted fragments in the table above. The presence of peaks corresponding to logical losses (e.g., -31 for •OCH₃, -59 for •COOCH₃) provides strong evidence for the proposed structure.

-

Synthesize Evidence: A confident identification is made when the observed molecular ion, its isotopic pattern, and the major fragment ions are all consistent with the proposed structure of this compound.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages fundamental principles of ionization and fragmentation. A dual-pronged approach, using GC-EI-MS for a detailed fragmentation fingerprint and LC-ESI-MS/MS for unambiguous molecular weight confirmation and targeted fragmentation, provides the highest degree of analytical confidence. The characteristic bromine isotope pattern serves as an invaluable diagnostic tool throughout the analysis. By understanding the causal relationships between molecular structure and fragmentation behavior, researchers can effectively utilize mass spectrometry to confirm the identity and purity of this important chemical intermediate, ensuring the integrity of their synthetic and drug development workflows.

References

- 1. jeol.com [jeol.com]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GCMS Section 6.14 [people.whitman.edu]

- 6. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]

- 7. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

Solubility of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE in organic solvents

An In-Depth Technical Guide to the Solubility of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility

This compound is a compound of interest in synthetic organic chemistry, potentially serving as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a substituted cyclobutane ring, a bromophenyl group, and a methyl ester, presents a unique combination of steric and electronic properties that dictate its behavior in various chemical environments.[1] For researchers in drug discovery and process chemistry, a comprehensive understanding of this compound's solubility is paramount. Solubility data informs critical decisions in reaction setup, purification strategies, formulation development, and ultimately, the bioavailability of any resulting active pharmaceutical ingredient (API).

This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. We will delve into its physicochemical properties, predict its solubility based on molecular structure, and provide a robust experimental protocol for empirical determination.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |

| Molecular Weight | 269.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| CAS Number | 1236357-65-5 | [1] |

The presence of the bromophenyl group and the methyl ester functionality introduces polarity to the molecule. However, the cyclobutane ring and the phenyl group are hydrophobic, suggesting that the compound will have limited solubility in water but good solubility in a range of organic solvents.[1] The principle of "like dissolves like" is a guiding tenet in predicting solubility, suggesting that solvents with similar polarity to the solute are likely to be effective.[2][3]

Predicting Solubility: A Theoretical Approach

Based on its structure, we can anticipate the solubility of this compound in various classes of organic solvents.

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar cyclobutane and phenyl moieties suggest some affinity for non-polar solvents. However, the polar ester and bromo groups may limit extensive solubility.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): This class of solvents is likely to be highly effective. They can engage in dipole-dipole interactions with the ester and bromophenyl groups without the steric hindrance of hydrogen bonding.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond acceptors for the ester's carbonyl oxygen. While solubility is expected, it might be less than in polar aprotic solvents due to the energy required to disrupt the solvent's hydrogen-bonding network.

Aqueous Solutions: Due to the significant hydrophobic character of the molecule, solubility in water is expected to be very low.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate quantitative data. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid, of known purity)

-

Selected organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, THF, DCM, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Experimental workflow for determining solubility.

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of labeled vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.

-

Allow the solid to settle.

-

Withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, labeled vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in each solvent.

-

Analyze the standard solutions and the diluted samples using a validated HPLC or GC method.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Interpreting the Results: A Framework for Understanding

The experimentally determined solubility data can be rationalized by considering the intermolecular forces at play between the solute and the solvent.

Caption: Intermolecular forces governing dissolution.

For dissolution to occur, the energy gained from the solute-solvent interactions must overcome the energy of the solute-solute and solvent-solvent interactions. The data obtained from the experimental protocol will provide a quantitative measure of this energetic balance for each solvent system.

Conclusion

References

Potential biological activity of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE

An In-Depth Technical Guide to Investigating the Potential Biological Activity of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Deconstructing the Therapeutic Potential

The therapeutic promise of this compound lies in the synergistic interplay of its two primary structural features: the cyclobutane ring and the 4-bromophenyl moiety.

-

The Cyclobutane Moiety: A Scaffold for Innovation: The cyclobutane ring is increasingly recognized as a valuable scaffold in medicinal chemistry. Its rigid, puckered conformation can impart favorable properties to drug candidates, including enhanced metabolic stability, improved potency and selectivity, and the ability to orient pharmacophoric groups in a precise three-dimensional space. By replacing more flexible or metabolically labile groups, the cyclobutane motif can lead to superior pharmacokinetic profiles.

-

The 4-Bromophenyl Group: A Gateway to Diverse Interactions: The 4-bromophenyl group is a common feature in bioactive molecules. The bromine atom can engage in halogen bonding, a non-covalent interaction that can contribute to target binding affinity and selectivity. Furthermore, bromophenol derivatives have been reported to possess a range of biological activities, including antioxidant and anticancer properties. The presence of this group suggests that this compound could potentially interact with targets implicated in oncology or oxidative stress-related pathologies. Additionally, related structures containing a bromophenyl group have demonstrated antibacterial activity.

Given these structural alerts, we hypothesize that this compound may exhibit anticancer, antioxidant, or antibacterial activities. The following sections will outline a systematic approach to test these hypotheses.

Proposed Research Workflow: A Tiered Approach to Discovery

A successful early-stage drug discovery campaign relies on a logical and efficient screening cascade to identify and validate potential biological activities. We propose a tiered workflow designed to rapidly assess the potential of this compound, starting with broad cytotoxicity screening and progressing to more specific functional and mechanistic assays, alongside preliminary ADME-Tox profiling.

Caption: A proposed tiered workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

The following protocols are presented as a starting point and should be optimized based on the specific cell lines and experimental conditions used.

Tier 1: Foundational Screening

Rationale: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. It is a rapid and cost-effective method for initial high-throughput screening of a compound's potential to inhibit cell growth or induce cell death.

Methodology:

-

Cell Seeding:

-

Culture a panel of human cancer cell lines (e.g., K562 for leukemia, as used for some bromophenol derivatives) in appropriate media.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treat the cells with the compound dilutions and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Incubation and Measurement:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation:

| Compound | Cell Line | IC50 (µM) |

| This compound | K562 | TBD |

| This compound | A549 | TBD |

| This compound | MCF-7 | TBD |

| Doxorubicin (Positive Control) | K562 | Value |

TBD: To Be Determined

Tier 2: Functional & Mechanistic Elucidation

Rationale: Based on the antioxidant potential of bromophenols, this assay will determine if the compound can mitigate oxidative stress. 2',7'-Dichlorofluorescin diacetate (DCFDA) is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.

Methodology:

-

Cell Seeding and Treatment:

-

Seed a suitable cell line (e.g., HaCaT keratinocytes, as used for bromophenol derivatives) in a 96-well black, clear-bottom plate.

-

Pre-treat cells with this compound at various concentrations for 1-2 hours.

-

-

Induction of Oxidative Stress:

-

Induce oxidative stress by adding a known ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

-

-

DCFDA Staining and Measurement:

-

Load the cells with 10 µM DCFDA and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

-

Data Analysis:

-

Quantify the reduction in ROS levels in compound-treated cells compared to the ROS-induced control.

-

Tier 3: Preliminary Drug-like Properties

Rationale: Early assessment of metabolic stability is crucial to predict a compound's half-life in the body. Human liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Methodology:

-

Incubation:

-

Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and this compound at a final concentration of 1 µM.

-

Incubate the mixture at 37°C.

-

Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Processing:

-

Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).

-

Data Presentation:

| Compound | In-vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

| This compound | TBD | TBD |

| Verapamil (Positive Control) | Value | Value |

TBD: To Be Determined

Rationale: PAMPA is a high-throughput, non-cell-based assay that predicts passive oral absorption. It is a cost-effective way to screen compounds for their potential to cross the intestinal barrier early in the discovery process.

Methodology:

-

Plate Preparation:

-

Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

-